molecular formula C9H11NOS B15056991 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde

2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15056991
M. Wt: 181.26 g/mol
InChI Key: NILCHPIWQQJEJV-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C9H11NOS. It features a pyrrolidine ring substituted with a thiophene group at the 3-position and an aldehyde group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .

Industrial Production Methods

Industrial production of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: 2-(Thiophen-3-yl)pyrrolidine-1-carboxylic acid

    Reduction: 2-(Thiophen-3-yl)pyrrolidine-1-methanol

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

2-thiophen-3-ylpyrrolidine-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2

InChI Key

NILCHPIWQQJEJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CSC=C2

Origin of Product

United States

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